1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea
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Overview
Description
1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a methoxybenzylcarbamoyl group and a urea moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It can be inferred that the compound might interact with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
A related compound has been synthesized for use as an internal standard for lc–ms analysis in drug absorption, distribution, and other pharmacokinetics studies .
Result of Action
Similar compounds have been known to produce various effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other chemicals can affect the action of similar compounds .
Preparation Methods
The synthesis of 1-(3-(4-methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxybenzylcarbamoyl group and the urea moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-(4-Methoxybenzylcarbamoyl)-1H-pyrazol-4-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea: This compound also features a methoxybenzyl group and a urea moiety but has a different heterocyclic ring.
1-Benzyl-3-(4-methoxybenzyl)urea: Similar in structure but lacks the pyrazole ring, leading to different chemical and biological properties
Properties
IUPAC Name |
4-(carbamoylamino)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-21-9-4-2-8(3-5-9)6-15-12(19)11-10(7-16-18-11)17-13(14)20/h2-5,7H,6H2,1H3,(H,15,19)(H,16,18)(H3,14,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFLNUSQNCWZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=NN2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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